(2-クロロフェニル)(4-((4-(4-メトキシフェニル)チアゾール-2-イル)メチル)ピペラジン-1-イル)メタノン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O2S and its molecular weight is 464.41. The purity is usually 95%.

BenchChem offers high-quality (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化活性

チアゾール誘導体は、抗酸化活性を示すことがわかっています。 それらは、私たちの体に有害で、さまざまな病気につながる可能性のあるフリーラジカルを中和することができます .

鎮痛および抗炎症活性

チアゾール化合物は、鎮痛(痛みを和らげる)および抗炎症作用を有することが報告されています。 これは、痛みと炎症の管理のための新しい薬剤の開発のための潜在的な候補となることを意味します .

抗菌および抗真菌活性

チアゾールは、有意な抗菌および抗真菌活性を示してきました。 それらは、さまざまな細菌や真菌の増殖を阻害することができ、感染症の治療に役立ちます .

抗ウイルス活性

一部のチアゾール誘導体は、抗ウイルス特性を示しました。 それらは、潜在的に新しい抗ウイルス薬の開発に使用される可能性があります .

利尿活性

チアゾール化合物は、利尿作用を示すことがわかっています。これは、体が生成する尿の量を増やすのに役立ち、余分な水と塩の除去を助けます .

抗けいれん活性

チアゾール誘導体は、抗けいれん剤として潜在的な可能性を示しています。 それらは、てんかんや脳細胞の過剰な異常な活性によって特徴付けられる他の状態の治療に使用される可能性があります .

神経保護活性

チアゾール化合物は、神経保護効果を示しました。 それらは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に使用される可能性があります .

抗腫瘍および細胞毒性活性

チアゾール誘導体は、抗腫瘍および細胞毒性活性を示しています。 それらは、腫瘍細胞の増殖を阻害する可能性があり、がんの治療に使用される可能性があります .

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These include various enzymes and receptors involved in critical biological processes .

Mode of Action

Thiazole derivatives, which share a similar structure, have been reported to interact with their targets in a variety of ways . For instance, they may inhibit enzyme activity

生化学分析

Biochemical Properties

These interactions often involve the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions, which can influence the function of the target biomolecules .

Cellular Effects

Thiazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects are typically mediated through the interaction of the thiazole compound with specific cellular targets .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .

Dosage Effects in Animal Models

The effects of (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride at different dosages in animal models have not been specifically studied. Thiazole derivatives have been shown to exhibit dose-dependent effects in animal models, with potential toxic or adverse effects observed at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

生物活性

The compound (2-Chlorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a thiazole-derived molecule that has garnered interest due to its potential biological activities, particularly in the fields of anticancer, anticonvulsant, and anti-inflammatory research. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

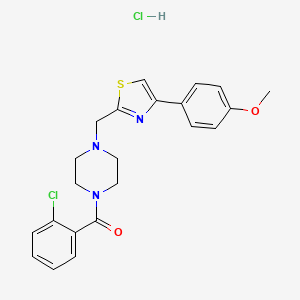

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Thiazole Ring : Known for its diverse biological activities.

- Piperazine Moiety : Often associated with pharmacological properties.

- Chloro and Methoxy Substituents : These groups can influence the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing a thiazole ring have been shown to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and inhibition of anti-apoptotic proteins.

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A431 | 1.98 | Inhibition of Mcl-1 |

| Compound 2 | HT29 | 23.30 | Induction of apoptosis |

| Compound 3 | Jurkat | <1.0 | Interaction with Bcl-2 |

The presence of electron-withdrawing groups, such as chlorine and methoxy, has been correlated with enhanced anticancer activity, suggesting that structural modifications can optimize efficacy .

2. Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity. A study evaluated several thiazole-based compounds for their effectiveness in seizure models, revealing that certain structural features significantly enhance their protective effects against seizures.

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound ID | Model Used | ED50 (mg/kg) | Effectiveness |

|---|---|---|---|

| Compound A | MES | 24.38 | High protection against seizures |

| Compound B | scPTZ | 88.23 | Moderate protection |

The study highlighted that the incorporation of specific substituents on the phenyl rings could lead to increased anticonvulsant potency .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazole compounds has been explored through molecular docking studies targeting cyclooxygenase (COX) and lipoxygenase (LOX). These studies suggest that thiazole derivatives can inhibit these enzymes effectively, contributing to their anti-inflammatory properties.

Table 3: Inhibition Potency Against COX/LOX Enzymes

| Compound ID | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Percentage |

|---|---|---|---|

| Compound X | COX-2 | -9.5 | 75% |

| Compound Y | LOX | -8.7 | 68% |

These findings indicate that thiazoles may serve as potential leads for developing anti-inflammatory drugs .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A series of synthesized thiazole derivatives were tested against various cancer cell lines, including breast and colon cancer. The results indicated that compounds with a methoxy group showed enhanced cytotoxicity compared to those without it, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Evaluation of Anticonvulsant Properties

In a controlled study assessing the anticonvulsant effects of thiazole derivatives, one compound demonstrated significant seizure protection in both MES and scPTZ models, outperforming traditional anticonvulsants like sodium valproate. This highlights the therapeutic potential of thiazoles in treating epilepsy .

特性

IUPAC Name |

(2-chlorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2S.ClH/c1-28-17-8-6-16(7-9-17)20-15-29-21(24-20)14-25-10-12-26(13-11-25)22(27)18-4-2-3-5-19(18)23;/h2-9,15H,10-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCACWXQYQULUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。